[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetonitrile with 3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Chlorophenyl)ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurochemistry and pharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors in the body. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Chlorophenyl)ethyl]amine: Similar structure but lacks the 3-methylbutan-2-yl group.
2-(4-Chlorophenyl)ethylamine: Similar structure with a different alkyl group.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)ethylamine lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSWOUIUMSOWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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